molecular formula C11H12N2O B1458526 8-Methoxy-3-methylquinolin-4-amine CAS No. 1798756-29-2

8-Methoxy-3-methylquinolin-4-amine

Cat. No. B1458526
M. Wt: 188.23 g/mol
InChI Key: HNYJDSVTOYNOLT-UHFFFAOYSA-N
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Description

8-Methoxy-3-methylquinolin-4-amine, also known as Mefloquine, is a synthetic quinoline derivative. It contains a total of 27 bonds, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, and 2 six-membered rings .


Synthesis Analysis

The synthesis of quinoline derivatives like 8-Methoxy-3-methylquinolin-4-amine often involves classical reaction methodologies such as Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach. These methods are often modified with eco-friendly transition metal-mediated, ultrasound irradiation reactions, or greener protocols .


Molecular Structure Analysis

The molecular formula of 8-Methoxy-3-methylquinolin-4-amine is C11H12N2O, and its molecular weight is 188.23 g/mol. The InChI code is 1S/C11H12N2O/c1-7-6-13-11-8(10(7)12)4-3-5-9(11)14-2/h3-6H,1-2H3,(H2,12,13) .


Chemical Reactions Analysis

Amines, like 8-Methoxy-3-methylquinolin-4-amine, can undergo a variety of reactions. The most general reactions of amines are alkylation and acylation . Alkylation involves the reaction of amines with a primary alkyl halide, while acylation involves the reaction of amines with an acid chloride or an acid anhydride to yield an amide .

Scientific Research Applications

Catalytic Synthesis and Cytotoxic Evaluation

The rhodium(iii)-catalyzed C(sp3)-H amination reaction of 8-methylquinolines, including compounds similar to 8-Methoxy-3-methylquinolin-4-amine, has been explored for the synthesis of quinolin-8-ylmethanamine derivatives. These derivatives were evaluated for their in vitro cytotoxicity against human cancer cells, indicating potential applications in cancer research and treatment (Jeong et al., 2017).

Anticancer Agent Development

Research on quinazolin-4-amine derivatives, structurally related to 8-Methoxy-3-methylquinolin-4-amine, has identified potent apoptosis inducers with high blood-brain barrier penetration. These findings suggest their utility as efficacious anticancer agents in breast and other cancer models, highlighting the compound's relevance in medicinal chemistry and oncology (Sirisoma et al., 2009).

Antibacterial and Antifungal Activities

New derivatives of quinoline, including structures akin to 8-Methoxy-3-methylquinolin-4-amine, have been synthesized and tested for their antibacterial and antifungal activities. These studies contribute to the development of new antimicrobial agents and enhance our understanding of the structure-activity relationships within this chemical class (Thomas et al., 2010).

Antiparasitic Activities

8-Aminoquinoline compounds, closely related to the chemical structure , have shown significant antiparasitic activities in animal models. The exploration of individual enantiomers of these compounds has revealed differential effects on efficacy and toxicity, offering insights into the optimization of therapeutic windows for antiparasitic treatments (Nanayakkara et al., 2008).

Antileishmanial Drug Analysis

Analytical methods have been developed for quantitating antileishmanial drugs, which include 8-aminoquinoline derivatives, in biological samples. Such methods are crucial for the pharmacokinetic studies of new antileishmanial agents and for ensuring their therapeutic efficacy (Anders et al., 1984).

Safety And Hazards

The safety information for 8-Methoxy-3-methylquinolin-4-amine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future of synthetic chemistry, including the synthesis of compounds like 8-Methoxy-3-methylquinolin-4-amine, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes tackling the drawbacks of syntheses and side effects on the environment .

properties

IUPAC Name

8-methoxy-3-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-6-13-11-8(10(7)12)4-3-5-9(11)14-2/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYJDSVTOYNOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1N)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-3-methylquinolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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